molecular formula C11H14N4O2S2 B256331 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile

3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile

Cat. No. B256331
M. Wt: 298.4 g/mol
InChI Key: WTAMTWDPQPVWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile is a chemical compound used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action for 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a variety of biochemical and physiological effects, including anti-cancer properties and the potential for new drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile are still being studied. However, it has been shown to have anti-cancer properties and the potential to inhibit certain enzymes. It may also have other effects on the body, which require further research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile in lab experiments include its unique properties and potential for new drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many potential future directions for research on 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile. These include further studies on its anti-cancer properties, the development of new drugs and therapies, and the exploration of its potential effects on the body. Additionally, research on the compound's toxicity and potential side effects is needed to fully understand its potential for use in scientific research.
Conclusion:
In conclusion, 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile is a unique chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study. Further research is needed to fully understand the potential of this compound for use in scientific research.

Synthesis Methods

The synthesis method for 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile involves a multi-step process. The first step is the reaction of 2-mercaptothiophene with ethyl acrylate to form a thieno[3,4-d]imidazole intermediate. This intermediate is then reacted with cyanoacetic acid and sodium hydride to form the desired compound.

Scientific Research Applications

3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile has been used in various scientific research applications. It has been studied for its potential anti-cancer properties, as well as its ability to inhibit certain enzymes. Additionally, it has been used in the development of new drugs and therapies.

properties

Product Name

3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[3-(2-cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile

InChI

InChI=1S/C11H14N4O2S2/c12-3-1-5-14-9-7-19(16,17)8-10(9)15(11(14)18)6-2-4-13/h9-10H,1-2,5-8H2

InChI Key

WTAMTWDPQPVWJH-UHFFFAOYSA-N

SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.